N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide

Regioisomer differentiation Physicochemical profiling Medicinal chemistry

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide (CAS 1010898-55-1) is a synthetic small molecule belonging to the benzoxadiazole-4-sulfonamide class, characterized by a 2,1,3-benzoxadiazole (benzofurazan) ring linked via a sulfonamide-ethyl spacer to a pyridine-2-carboxamide terminus. Its molecular formula is C14H13N5O4S with a molecular weight of 347.35 g/mol.

Molecular Formula C14H13N5O4S
Molecular Weight 347.35 g/mol
Cat. No. B12183052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide
Molecular FormulaC14H13N5O4S
Molecular Weight347.35 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32
InChIInChI=1S/C14H13N5O4S/c20-14(11-4-1-2-7-15-11)16-8-9-17-24(21,22)12-6-3-5-10-13(12)19-23-18-10/h1-7,17H,8-9H2,(H,16,20)
InChIKeyOBKNFGXFZZZEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide (CAS 1010898-55-1): Structural Identity and Procurement Baseline


N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide (CAS 1010898-55-1) is a synthetic small molecule belonging to the benzoxadiazole-4-sulfonamide class, characterized by a 2,1,3-benzoxadiazole (benzofurazan) ring linked via a sulfonamide-ethyl spacer to a pyridine-2-carboxamide terminus . Its molecular formula is C14H13N5O4S with a molecular weight of 347.35 g/mol . The compound is commercially available as a screening compound (For-Sale status in the ZINC database, ZINC343082788) but has no documented biological activity in the ChEMBL database as of the latest annotation [1]. Structurally, the 2-pyridyl regioisomer position distinguishes it from its 3-pyridyl (CAS 1010917-07-3) and 4-pyridyl carboxamide isomers, which may confer differential target engagement profiles based on regiospecific hydrogen-bonding geometry .

Why Benzoxadiazole-Sulfonamide Analogs Cannot Be Interchanged with N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide


Benzoxadiazole-4-sulfonamide derivatives exhibit regioisomer-dependent physicochemical and target-engagement properties that preclude simple substitution. The pyridine-2-carboxamide terminus positions the carboxamide nitrogen in a chelating geometry relative to the pyridine ring nitrogen, enabling bidentate metal-coordination motifs that are sterically inaccessible to the 3-pyridyl (CAS 1010917-07-3) and 4-pyridyl regioisomers . Calculated physicochemical descriptors for the 2-pyridyl isomer (ZINC343082788) include a logP of 0.791 and a topological polar surface area (tPSA) of 129–131 Ų, values that differ predictably from the 3-pyridyl isomer owing to altered dipole alignment and hydrogen-bond acceptor orientation [1]. In the broader benzoxadiazole-4-sulfonamide class, SAR from patents such as Rigel Pharmaceuticals' ubiquitin ligase inhibitor series (US20050282818) demonstrates that even minor modifications to the carboxamide substituent can abolish TRAF6 inhibitory activity [2]. Consequently, substituting the 2-pyridyl carboxamide with any alternative regioisomer or heterocycle will produce a distinct chemical entity with an unvalidated and likely divergent biological profile.

Quantitative Differentiation Evidence for N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide Against Closest Analogs


Pyridine Regioisomer Differentiation: 2-Pyridyl Carboxamide vs. 3-Pyridyl Carboxamide — Physicochemical Property Comparison

The 2-pyridyl carboxamide regioisomer (CAS 1010898-55-1) differs from the 3-pyridyl analog (CAS 1010917-07-3) in the positioning of the carboxamide attachment on the pyridine ring. For the 2-pyridyl isomer, the calculated logP is 0.791, with a tPSA of 129 Ų at reference pH and 131 Ų at pH 8.4, and 4 hydrogen-bond donors [1]. The 2-pyridyl configuration places the carboxamide NH and the pyridine ring nitrogen in a 1,2-relationship, enabling potential bidentate metal-chelation or dual hydrogen-bonding interactions that are geometrically impossible for the 3-pyridyl isomer (1,3-relationship) and the 4-pyridyl isomer (1,4-relationship) . Although direct experimental logP or solubility data for both isomers are not publicly available, the regioisomeric shift predictably alters dipole moment and hydrogen-bonding capacity, which are critical determinants of membrane permeability and target binding .

Regioisomer differentiation Physicochemical profiling Medicinal chemistry

Ethylenediamine Spacer Length: Structural Divergence from Direct Sulfonamide-Pyridine Analogs

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide incorporates an ethylenediamine spacer (–NH–CH2–CH2–NH–CO–) between the benzoxadiazole-4-sulfonyl group and the pyridine-2-carboxamide terminus, yielding 4 rotatable bonds and a fraction sp³ of 0.21 [1]. This contrasts with the truncated analog N-(pyridin-2-yl)-2,1,3-benzoxadiazole-4-sulfonamide (MW 276.27, C11H8N4O3S), which lacks the ethyl spacer entirely and has a direct sulfonamide–pyridine connection, resulting in a rigid, planar geometry with reduced conformational degrees of freedom . The additional ethyl spacer in the target compound increases molecular weight by approximately 71 Da and introduces two additional hydrogen-bond donors/acceptors, which may enhance aqueous solubility and enable the molecule to adopt conformations that bridge distal binding pockets inaccessible to the truncated analog [1].

Linker optimization Conformational flexibility Structure-activity relationships

Benzoxadiazole-4-sulfonamide Class Membership: Context from TRAF6 Ubiquitin Ligase Inhibitor Patent Landscape

The benzoxadiazole-4-sulfonamide scaffold is a core pharmacophore in Rigel Pharmaceuticals' ubiquitin ligase inhibitor series (US20050282818A1), which specifically targets TRAF6 E3 ligase activity implicated in NF-κB signaling, inflammatory disease, and oncology [1]. Within this patent, benzoxadiazole-4-sulfonamide derivatives with diverse carboxamide appendages demonstrate structure-dependent TRAF6 inhibition. The target compound N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide embodies the patent's general formula (I) framework, combining the benzoxadiazole-4-sulfonyl core with a pyridine-2-carboxamide substituent linked via an ethylenediamine chain . In contrast, the patent exemplars with modified sulfonamide or carboxamide moieties (e.g., 4-substituted piperazine, methoxybenzamide, or benzothiadiazole replacements) demonstrate that even single-atom alterations to the sulfonamide or carboxamide groups produce distinct TRAF6 inhibition profiles, highlighting the non-interchangeable nature of this chemotype [1].

Ubiquitin ligase inhibition TRAF6 Benzoxadiazole sulfonamide Patent SAR

Computational Target Prediction: SEA Profiling Suggests Divergent Kinase Selectivity vs. Class Analogs

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20, performed via ZINC15, identify the top predicted protein targets for ZINC343082788 as LCK (Tyrosine-protein kinase Lck, Max Tc 41), PIK3CA (PI3K catalytic subunit alpha, Max Tc 40), NMT1 (Glycylpeptide N-tetradecanoyltransferase, Max Tc 40), CSNK1D (Casein kinase I isoform delta, Max Tc 45), and PRMT3 (Protein arginine N-methyltransferase 3, Max Tc 31) [1]. The relatively low Max Tc values (31–45) suggest that the compound occupies a distinct chemical space relative to known ligands of these targets. The 2-pyridyl carboxamide regioisomer is predicted to interact with an LCK/PIK3CA/kinase profile, whereas related benzoxadiazole sulfonamide scaffolds with different carboxamide substituents (e.g., methoxybenzamide, biphenyl-carboxamide analogs) would generate different SEA fingerprints due to altered ECFP4-based similarity to ChEMBL ligand sets . These predictions, while computational, provide a testable hypothesis for differential target engagement when selecting among benzoxadiazole sulfonamide analogs for screening campaigns [1].

SEA prediction Kinase profiling Computational target prediction LCK PIK3CA

Recommended Application Scenarios for N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide Based on Quantitative Evidence


SAR Expansion of Benzoxadiazole-4-sulfonamide TRAF6 Ubiquitin Ligase Inhibitors

The compound maps to the general formula of Rigel Pharmaceuticals' TRAF6 ubiquitin ligase inhibitor patent family (US20050282818A1) [1]. Its 2-pyridyl carboxamide terminus represents a substitution vector not extensively exemplified in the patent literature, making it a valuable probe for SAR expansion studies. Users investigating the role of pyridine regioisomerism in TRAF6 inhibition should procure the 2-pyridyl isomer (CAS 1010898-55-1) alongside the 3-pyridyl (CAS 1010917-07-3) and 4-pyridyl isomers as a matched regioisomer set to systematically evaluate the contribution of carboxamide geometry to ubiquitin ligase inhibitory potency .

Kinase-Focused Phenotypic or Biochemical Screening Based on SEA Target Predictions

SEA computational predictions identify LCK (tyrosine-protein kinase Lck) and PIK3CA (PI3K catalytic subunit alpha) as the top-ranked potential protein targets for this compound, with Max Tc values of 40–41 [1]. While these predictions remain computationally derived and experimentally unvalidated, they provide a rational basis for including this compound in kinase-focused screening panels. The moderate Tanimoto coefficients suggest the compound is not a close analog of known LCK or PI3K inhibitors, offering potential for novel chemotype-based hit identification. Users should pair this compound with structurally divergent benzoxadiazole sulfonamides (e.g., methoxybenzamide or biphenyl-carboxamide analogs) as negative controls to confirm scaffold-specific activity patterns [1].

Metal-Chelation-Dependent Target Engagement Studies Leveraging 2-Pyridyl Carboxamide Geometry

The 2-pyridyl carboxamide motif positions the pyridine ring nitrogen and the carboxamide oxygen/nitrogen in a 1,2-relationship, creating a bidentate metal-chelating geometry that is structurally absent in the 3-pyridyl and 4-pyridyl regioisomers [1]. This geometric feature is relevant for targets requiring metal-coordination for ligand recognition, such as metalloproteases, histone deacetylases (zinc-dependent), or certain cytochrome P450 enzymes. Researchers exploring metal-dependent inhibition mechanisms should select the 2-pyridyl isomer specifically, as the 3- and 4-pyridyl isomers lack the requisite chelation topology . The ethylenediamine spacer further extends the reach of the chelating moiety, potentially enabling engagement of deeply buried metal sites [1].

Quote Request

Request a Quote for N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.